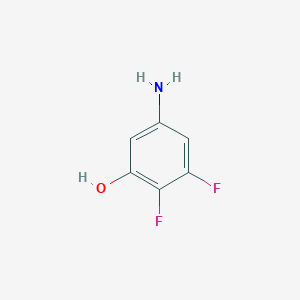

5-Amino-2,3-difluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBBSUNCKQXGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356339-34-8 | |

| Record name | 5-Amino-2,3-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 2,3 Difluorophenol and Its Structural Analogues

Established Synthetic Pathways to Fluorinated Aminophenols

Traditional methods for the synthesis of fluorinated aminophenols, including 5-Amino-2,3-difluorophenol and its isomers, have long relied on multi-step sequences starting from readily available precursors. These routes typically involve the introduction of nitro and hydroxyl groups onto a fluorinated benzene (B151609) core, followed by chemical transformations to yield the final product.

Nitration and Subsequent Reduction Techniques from Phenolic Precursors

A cornerstone of aromatic chemistry, the nitration of a phenolic precursor followed by the reduction of the nitro group is a frequently employed strategy for synthesizing aminophenols. This pathway begins with a difluorophenol, which undergoes electrophilic aromatic substitution to introduce a nitro group onto the ring. The position of this nitration is directed by the activating hydroxyl group and the deactivating, ortho-para directing fluorine atoms.

The primary challenge in this approach is achieving high regioselectivity. The nitration of phenols can often lead to a mixture of ortho and para isomers, and in some cases, dinitrated products. google.comdergipark.org.tr For instance, the nitration of 2,5-difluorophenol (B1295083) is known to produce the desired 4-nitro intermediate in poor yields due to a lack of selectivity. google.com To address this, various nitrating systems have been developed to improve control over the reaction's outcome. Methods using reagents like strontium nitrate (B79036) (Sr(NO₃)₂) with sulfuric acid on a silica (B1680970) support, or ammonium (B1175870) nitrate (NH₄NO₃) with potassium bisulfate (KHSO₄), have been shown to favor the formation of ortho-nitrophenols with high regioselectivity. dergipark.org.trresearchgate.net

Once the nitrophenol intermediate is synthesized and isolated, the nitro group is reduced to the target amine functionality. This transformation is typically achieved with high efficiency using several well-established methods. wikiwand.com Catalytic hydrogenation is a common choice, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. scribd.comprepchem.com A synthesis for the isomeric 2-amino-5,6-difluorophenol, for example, utilizes 5% Pd/C to hydrogenate 2,3-difluoro-6-nitrophenol. prepchem.com Alternatively, metal-acid systems, such as iron, tin, or zinc in the presence of a strong acid like hydrochloric acid, are also effective for this reduction. scribd.comscispace.com

Table 1: Reagents for Nitration and Reduction of Phenolic Precursors This table is interactive. Click on the headers to sort.

| Step | Reagent Class | Specific Examples | Purpose |

|---|---|---|---|

| Nitration | Nitrating Agents | HNO₃/H₂SO₄, Sr(NO₃)₂/H₂SO₄-Silica, NH₄NO₃/KHSO₄ | Introduction of a nitro (-NO₂) group |

| Reduction | Catalytic Hydrogenation | H₂ with Pd/C, H₂ with Raney Nickel | Conversion of a nitro group to an amino (-NH₂) group |

| Reduction | Metal/Acid Systems | Fe/HCl, Sn/HCl, Zn/HCl | Conversion of a nitro group to an amino (-NH₂) group |

Strategies Involving Difluorinated Aromatic Intermediates

One such strategy involves the use of a difluoroaniline precursor. For example, 4-amino-3,5-difluorobenzoic acid has been synthesized from 2,6-difluoroaniline (B139000) through a sequence of bromination and radical cyanation, followed by hydrolysis. rsc.org Another approach starts with a polyhalogenated benzene. A patented process describes the synthesis of 3,5-difluoroaniline (B1215098) from 1,3,5-trichlorobenzene. google.com This method involves a halogen exchange reaction to produce 1,3,5-trifluorobenzene (B1201519), which is then aminated. google.com

A particularly relevant method for preparing isomers of the target compound involves the formation and reduction of an azo compound. A process for making 4-amino-2,3-difluorophenol (B67017) starts with 2,3-difluorophenol (B1222669), which is coupled with a diazonium salt to form a difluoro-4-(phenyldiazenyl)phenol intermediate. google.com This azo compound is then cleaved via reduction, typically with catalytic hydrogenation, to yield the aminophenol. google.com This approach avoids the direct nitration of the sensitive phenol (B47542).

Furthermore, pathways can begin with more highly fluorinated aromatics. For instance, 2,3-difluoro-6-nitrophenol, a precursor to an isomer of the title compound, can be prepared from 2,3,4-trifluoronitrobenzene through nucleophilic aromatic substitution of the fluorine atom at the 4-position by a hydroxide (B78521). google.com

Transformations from Halogenated Benzenes to Phenols

Syntheses can also be designed where the crucial phenol hydroxyl group is introduced at a later stage, starting from a halogenated benzene. This is particularly useful when the corresponding halogenated precursors are more accessible than the phenols themselves.

Classical methods for this transformation, such as the Dow process, involve the hydrolysis of a chlorobenzene (B131634) using a strong base like sodium hydroxide at very high temperatures and pressures. ncrdsip.com This reaction often proceeds through a highly reactive benzyne (B1209423) intermediate. ncrdsip.commasterorganicchemistry.com While effective, the harsh conditions required limit its applicability in the synthesis of complex, functionalized molecules.

More recently, significant advances have been made in the transition-metal-catalyzed nucleophilic aromatic substitution (SNAr) of aryl halides to form phenols under milder conditions. researchgate.net Ruthenium and rhodium complexes, for example, can activate even electron-neutral and electron-rich aryl fluorides and chlorides towards substitution with hydroxide or alkoxide nucleophiles. researchgate.netnih.gov These catalytic systems operate through the formation of a metal-arene π-complex, which enhances the electrophilicity of the aromatic ring and facilitates nucleophilic attack. nih.gov Another patented method describes the conversion of 1,3,5-trifluorobenzene into 3,5-difluorophenol (B1294556) using acetohydroxamic acid and a base, showcasing a non-catalytic but milder alternative to classical hydrolysis. patsnap.com

Novel and Advanced Synthetic Strategies

The pursuit of more efficient, selective, and environmentally benign chemical processes has driven the development of advanced synthetic strategies. These novel methods aim to overcome the limitations of classical pathways, such as poor regioselectivity and the use of hazardous reagents.

Regioselective Functionalization Approaches

Achieving precise control over the position of functional groups on an aromatic ring is a central goal of modern organic synthesis. For a molecule like this compound, this means selectively introducing the amino group (or its nitro precursor) at the C-5 position.

As mentioned, improving the regioselectivity of classical reactions like nitration is an active area of research. The choice of solvent and reagents can have a profound impact on the isomeric product distribution. For example, in a model system, nitration of a protected tryptophan derivative yielded different isomers depending on whether the reaction was conducted in acetic anhydride (B1165640) or the more acidic trifluoroacetic acid, highlighting the subtle electronic and steric effects that can be exploited for regiocontrol. nih.gov

Green Chemistry Principles in Synthetic Design

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic route design. dovepress.com In the context of synthesizing fluorinated aromatics, this involves seeking alternatives to hazardous reagents, minimizing waste, and improving energy efficiency. cas.cnresearchgate.net

One key area of focus is the replacement of traditional, toxic solvents with more environmentally benign alternatives. For instance, the Balz-Schiemann reaction, a classical method for introducing fluorine, has been adapted to use ionic liquids as the reaction medium. researchgate.net This modification can lead to a safer process with reduced waste and easier product isolation. researchgate.net Another significant development is the use of mechanochemistry, or solid-state synthesis, which can eliminate the need for bulk solvents altogether. A solid-state SNAr fluorination method has been developed that proceeds rapidly at ambient temperature without toxic, high-boiling solvents like DMSO. rsc.org

The choice of reagents and catalysts is also critical. An ideal process would use a non-toxic, recyclable catalyst and a highly atom-economical reaction. A palladium-catalyzed synthesis of ortho-substituted phenols exemplifies this approach by using air as the terminal oxidant, with the only byproduct being water, representing a very clean and green transformation. rsc.org These advanced methods showcase a clear trajectory towards more sustainable manufacturing of valuable chemical compounds like this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3,5-trichlorobenzene |

| 1,3,5-trifluorobenzene |

| 2,3,4-trifluoronitrobenzene |

| 2,3-difluoro-6-nitrophenol |

| 2,3-difluorophenol |

| 2,5-difluorophenol |

| 2,6-difluoroaniline |

| 2-amino-5,6-difluorophenol |

| 3,5-difluoroaniline |

| 3,5-difluorophenol |

| 4-amino-2,3-difluorophenol |

| 4-amino-3,5-difluorobenzoic acid |

| This compound |

| Acetic anhydride |

| Acetohydroxamic acid |

| Ammonium nitrate |

| Aniline |

| Benzyne |

| Chlorobenzene |

| Hydrochloric acid |

| Hydrogen |

| Nitric acid |

| Palladium on carbon (Pd/C) |

| Phenol |

| Potassium bisulfate |

| Raney nickel |

| Sodium hydroxide |

| Strontium nitrate |

| Sulfuric acid |

Stereoselective Synthesis of Related Fluorinated Amino Compounds

One prominent strategy involves the diastereoselective fluorination of β-methylene C(sp³)–H bonds in α-amino acid derivatives . This has been achieved using Pd(II)-catalysis, which allows for the creation of β-fluorinated α-amino acids with high diastereoselectivity. nih.gov Mechanistic studies suggest that this transformation proceeds through the direct C–F reductive elimination from a high-valent palladium intermediate. nih.gov A range of substrates, including those with aliphatic and benzylic C(sp³)–H bonds, have been successfully fluorinated using this method, highlighting its potential applicability to precursors of complex fluorinated aminophenols. nih.gov

Another powerful approach is the use of chiral auxiliaries . For instance, the asymmetric synthesis of α-trifluoromethyl amines has been accomplished through the alkylation of a Ni(II) complex of a glycine (B1666218) Schiff base with a trifluoromethyl-containing electrophile. chemscene.com This method, which utilizes a recyclable chiral auxiliary, has been successfully applied to the large-scale preparation of enantiomerically pure fluorinated amino acids. chemscene.com This strategy could, in principle, be adapted for the synthesis of chiral aminodifluorophenol derivatives.

Enzymatic and organocatalytic methods also represent key avenues for stereoselective synthesis. Photoenzymatic systems using ene-reductases have been developed for the enantioselective synthesis of fluorinated amides with a remote stereocenter. Furthermore, chiral Brønsted acid catalysts have been employed in the enantioselective aza-Friedel–Crafts reaction of cyclic α-diaryl N-acyl imines with indoles, a method that could potentially be extended to the synthesis of chiral fluorinated anilines.

The enantioselective synthesis of chiral sulfonimidoyl fluorides offers another indirect route. nih.gov These chiral reagents can undergo stereospecific SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry with various nucleophiles, including anilines, to produce a diverse array of chiral S(VI) derivatives. nih.govwur.nl This highlights the potential for creating chiral fluorinated amino compounds through the formation of a sulfur-nitrogen bond.

A summary of representative stereoselective methods for related fluorinated amino compounds is presented in the table below.

| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Feature |

| Pd(II)-Catalyzed C-H Fluorination | Pd(II) catalyst | α-Amino acid derivatives | β-Fluoro α-amino acids | High diastereoselectivity |

| Chiral Auxiliary-Mediated Alkylation | Ni(II) complex of glycine Schiff base | Glycine derivative | α-Trifluoromethyl amino acids | Recyclable auxiliary, scalable |

| Photoenzymatic Hydroalkylation | Ene-reductase and visible light | Fluorine-containing brominated amides & alkenes | Fluorinated amides with distal chirality | High enantioselectivity (up to 97% ee) |

| SuFEx Click Chemistry | Chiral Sulfonimidoyl Fluorides | Anilines and other nucleophiles | Chiral S(VI) derivatives | Stereospecific, broad scope |

Mechanistic Studies of Synthetic Transformations

The synthesis of this compound and its analogues typically involves the introduction of amino and hydroxyl groups onto a difluorinated benzene ring. The mechanisms of these transformations are crucial for optimizing reaction conditions and controlling product distribution.

The most common mechanism for the introduction of nucleophiles onto an aromatic ring is the Nucleophilic Aromatic Substitution (SNAr) . This mechanism is particularly relevant for the synthesis of aminophenols from polyfluorinated benzenes. The SNAr reaction proceeds in two main steps:

Nucleophilic Attack: A nucleophile (e.g., an amine or hydroxide) attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine atom). This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex. The presence of electron-withdrawing groups, such as the fluorine atoms in a difluorobenzene ring, is crucial as they stabilize the negative charge of the intermediate, thereby facilitating the reaction.

Base-controlled, catalyst-free N-arylation of amines with unactivated fluorobenzenes has been developed, offering a direct method for forming the C-N bond. researchgate.netescholarship.org Mechanistic studies have shown that the choice of base is critical to facilitate the desired amination while avoiding side reactions. researchgate.netescholarship.org Lithium bis(trimethylsilyl)amide, for example, has been shown to be effective in promoting the reaction of deprotonated amines with various fluorobenzene (B45895) derivatives. researchgate.net

Photocatalysis has also emerged as a powerful tool for the amination of fluoroarenes. google.com Visible-light-induced photocatalysis can enable the defluorinative amination of fluorobenzenes through a single electron transfer mechanism. google.com This method can be advantageous as it often proceeds under mild conditions.

In the context of synthesizing substituted phenols, the oxidation of arylboronic acids is a common strategy. google.com This reaction, known as ipso-hydroxylation, involves the reaction of an arylboronic acid with an oxidant (e.g., hydrogen peroxide) to form a reactive intermediate, followed by rearrangement and hydrolysis to yield the phenol. google.com The synthesis of 3,5-difluorophenol, for example, can be achieved from 1,3,5-trifluorobenzene via a nucleophilic aromatic substitution with acetohydroxamic acid, followed by hydrolysis. google.comgoogle.com

The table below summarizes key mechanistic aspects of relevant synthetic transformations.

| Transformation | Key Intermediate/Transition State | Influencing Factors |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex | Electron-withdrawing groups, nature of the nucleophile and leaving group |

| Base-Controlled N-Arylation | Deprotonated amine | Choice of base, solvent |

| Photocatalytic Amination | Radical cation of fluoroarene | Photocatalyst, light source, nucleophile |

| Oxidation of Arylboronic Acids | Arylboronate ester | Oxidant, reaction conditions |

Chemical Reactivity and Derivatization Chemistry of 5 Amino 2,3 Difluorophenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 5-Amino-2,3-difluorophenol is a key site for various chemical modifications, including oxidation, esterification, and etherification. The presence of the electron-donating amino group and the electron-withdrawing fluorine atoms modulates the reactivity of this hydroxyl group.

The oxidation of aminophenols can lead to the formation of quinoneimines, which are highly reactive intermediates. In the case of this compound, oxidation is expected to initially form a difluorinated quinoneimine. The electrochemical oxidation of aminophenols has been shown to proceed via the formation of such intermediates ua.es. The presence of fluorine atoms on the aromatic ring can influence the stability and subsequent reactivity of the formed quinone derivative. These quinoneimines can then undergo further reactions, such as hydrolysis, to yield the corresponding difluorinated benzoquinone. The oxidation can be achieved using various oxidizing agents, and the specific product distribution will depend on the reaction conditions.

It is important to note that the specific oxidation products of this compound have not been extensively reported in the literature, and the proposed pathways are based on the known reactivity of other aminophenols.

The phenolic hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Similarly, etherification with alkyl halides or other alkylating agents yields ethers. However, the presence of the amino group, which is also nucleophilic, can lead to competitive N-acylation/alkylation. To achieve selective O-acylation or O-alkylation, it is often necessary to protect the amino group first. A common strategy involves the protection of the amino group as an imine (Schiff base), followed by reaction at the hydroxyl group, and subsequent deprotection of the amino group umich.eduresearchgate.net.

| Reaction Type | Reagents | General Conditions | Product Type |

| Esterification | Carboxylic acid, Acid catalyst | Heating | Phenyl ester |

| Esterification | Acyl chloride, Base | Room temperature | Phenyl ester |

| Etherification | Alkyl halide, Base | Heating | Phenyl ether |

Reactions Involving the Aromatic Amino Group

The aromatic amino group is a primary site of reactivity in this compound, readily undergoing acylation, alkylation, Schiff base formation, and diazotization. The nucleophilicity of this amino group is somewhat attenuated by the electron-withdrawing effect of the adjacent fluorine atoms.

The amino group of this compound can be readily acylated with acylating agents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding amides google.com. In reactions with aminophenols, the amino group is generally a better nucleophile than the hydroxyl group, leading to preferential N-acylation under neutral or slightly basic conditions quora.com. Alkylation of the amino group can be achieved with alkyl halides. Selective mono-N-alkylation can be challenging as polyalkylation can occur. Methodologies for the selective mono-N-alkylation of aminophenols often involve indirect routes, such as reductive amination researchgate.net.

| Reaction Type | Reagents | General Conditions | Product Type |

| Acylation | Acetic anhydride | Room temperature | N-acetylated product |

| Acylation | Benzoyl chloride, Base | Room temperature | N-benzoylated product |

| Alkylation | Alkyl halide, Base | Heating | N-alkylated product |

The primary amino group of this compound can condense with aldehydes or ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. The formation of Schiff bases from fluorinated aminothiazoles has been reported, indicating that the amino group in such fluorinated systems retains sufficient nucleophilicity to react with carbonyl compounds ijpbs.com. These Schiff bases can be valuable intermediates for further synthetic transformations or as ligands in coordination chemistry.

| Reactant 1 | Reactant 2 | General Conditions | Product Type |

| This compound | Benzaldehyde | Acid catalyst, Reflux | Schiff base (Imine) |

| This compound | Acetone | Acid catalyst, Reflux | Schiff base (Imine) |

The aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. This process is known as diazotization dtic.mil. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer-type reactions. These reactions allow for the introduction of a wide range of substituents onto the aromatic ring in place of the original amino group.

Potential Transformations of the Diazonium Salt of this compound:

| Reaction Name | Reagents | Product Functional Group |

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Schiemann Reaction | HBF4, heat | -F |

| Gomberg-Bachmann Reaction | Aromatic compound | Biaryl |

| Azo coupling | Activated aromatic compound | Azo compound |

The resulting difluorinated and polysubstituted phenols are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Reactivity of the Fluorine Substituents on the Aromatic Ring

The presence of two fluorine atoms on the benzene (B151609) ring of this compound imparts unique electronic characteristics that govern their reactivity, particularly in substitution and elimination reactions.

Nucleophilic Aromatic Substitution of Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, where a nucleophile replaces a leaving group. The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring.

The conventional SNAr mechanism requires the aromatic ring to be electron-deficient, a condition typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In the case of this compound, the resident amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups (EDGs). These groups increase the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, direct SNAr reactions where a fluorine atom is displaced by a typical nucleophile are energetically unfavorable under standard conditions.

However, alternative pathways can facilitate SNAr on such electron-rich systems. One advanced strategy involves "homolysis-enabled electronic activation." osti.gov In this hypothetical scenario for this compound, homolytic cleavage of the phenolic O-H bond would generate a neutral phenoxyl radical. This radical is an exceptionally powerful electron-withdrawing group (its Hammett constant, σp, is significantly higher than that of a nitro group), which would transiently and dramatically lower the electron density of the ring, thus activating the C-F positions for nucleophilic attack. osti.gov While this specific application to this compound is not documented, it represents a plausible mechanism for achieving substitution on this otherwise unreactive substrate.

Table 1: Influence of Substituents on SNAr Reactivity

| Substituent Type | Electronic Effect | Influence on Ring Electron Density | SNAr Reactivity | Example Groups |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | Donates electron density | Increases | Deactivates | -OH, -NH₂, -OR |

| Electron-Withdrawing Group (EWG) | Withdraws electron density | Decreases | Activates | -NO₂, -CN, -C(O)R |

Defluorination Processes and Mechanisms

The cleavage of the carbon-fluorine bond, known as defluorination, is a significant reaction due to the bond's high strength. Several mechanisms exist for the defluorination of aryl fluorides, which are potentially applicable to this compound.

Reductive Defluorination : This process involves the transfer of electrons to the aryl fluoride, leading to the cleavage of the C-F bond and its replacement with a C-H bond. This can be achieved under various conditions:

Microbial Action : Under anaerobic conditions, certain microbial consortia can mediate reductive defluorination. mdpi.com

Photochemical Methods : The use of powerful organic super-photoreductants, such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE), can reduce aryl fluorides upon excitation with light. rsc.org Another approach involves generating hydrated electrons (e⁻aq) via UV photolysis, often in the presence of a source chemical like phenol (B47542) or sulfite, which are highly effective at breaking C-F bonds. au.dknih.govacs.org

Hydrolytic Defluorination : This pathway involves the nucleophilic substitution of fluorine by a hydroxide (B78521) ion or water. While challenging for electron-rich rings, studies on related trifluoromethylphenols have shown that deprotonation of the phenolic hydroxyl group can facilitate the process, sometimes proceeding through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. chemrxiv.orgrsc.orgrsc.org

Sigmatropic Rearrangement Strategy : A specialized method developed for polyfluorophenols involves an interrupted Pummerer reaction followed by a nih.govnih.gov sigmatropic rearrangement. This dearomatizes the ring, and the resulting intermediate undergoes a smooth, zinc-mediated reductive removal of a fluorine atom before rearomatization. nih.gov

Table 2: Summary of Potential Defluorination Mechanisms for Aryl Fluorides

| Mechanism | Key Reagents/Conditions | Description |

|---|---|---|

| Reductive (Photochemical) | UV light, e⁻aq source (e.g., sulfite) | Generation of highly reactive hydrated electrons that attack the C-F bond. nih.govacs.org |

| Reductive (Chemical) | Strong reducing agents (e.g., TDAE) | Direct electron transfer from the reductant to the aryl fluoride. rsc.org |

| Reductive (Microbial) | Anaerobic microbial consortia | Enzymatic cleavage of the C-F bond under reducing conditions. mdpi.com |

| Hydrolytic | High pH (aqueous) | Nucleophilic attack by OH⁻, potentially facilitated by phenoxide formation. mdpi.com |

Coupling Reactions and Heterocycle Formation

The functional groups of this compound—a nucleophilic amine and a phenolic hydroxyl group—make it a versatile building block for constructing more complex molecules. The relationship between these groups on the aromatic ring is critical to its reactivity. In this molecule, the amino and hydroxyl groups are meta to each other, which precludes direct intramolecular cyclization to form fused five- or six-membered rings like benzoxazoles, a common reaction for ortho-aminophenols. ijpbs.comrsc.org

Despite this, the molecule can readily participate in intermolecular reactions, including cross-coupling and the formation of other heterocyclic systems. The primary challenge in its derivatization is achieving selectivity between the N- and O-nucleophiles.

Selective Arylation : The amino group can undergo N-arylation via palladium-catalyzed methods (e.g., Buchwald-Hartwig amination), while the phenolic oxygen can undergo O-arylation through copper-catalyzed reactions (e.g., Ullmann condensation). The use of orthogonal catalyst systems is crucial for selectively functionalizing one site in the presence of the other. For instance, specific copper-based catalysts with ligands like picolinic acid have been developed for the selective O-arylation of aminophenols, while certain palladium-biarylphosphine catalysts can achieve selective N-arylation. mit.edu

Heterocycle Synthesis : While direct fused-ring formation is not possible, the amino group can act as a nucleophile to build a heterocyclic ring with an external electrophilic partner. For example, condensation with β-dicarbonyl compounds can lead to the formation of enaminones, which are precursors to various heterocycles. Similarly, reaction with other bifunctional reagents can be used to construct a wide array of non-fused heterocyclic structures appended to the difluorophenol core. The versatility of amino groups in multicomponent reactions allows for the diversity-oriented synthesis of complex heterocyclic systems. frontiersin.org

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Functional Group Involved | Typical Catalyst/Reagents | Potential Product Type |

|---|---|---|---|

| N-Arylation | Amino (-NH₂) | Pd catalyst, phosphine (B1218219) ligand, base | Diaryl amine |

| O-Arylation | Hydroxyl (-OH) | Cu catalyst, ligand (e.g., picolinic acid), base | Diaryl ether |

| Acylation | Amino (-NH₂) or Hydroxyl (-OH) | Acyl chloride, base | Amide or Ester |

Applications of 5 Amino 2,3 Difluorophenol As a Building Block in Complex Molecule Synthesis

Role in Pharmaceutical Synthesis

5-Amino-2,3-difluorophenol is a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique structure, featuring an amino group and two fluorine atoms on a phenol (B47542) ring, provides a reactive and modifiable scaffold for creating novel compounds with potential therapeutic applications.

Design and Development of Fluorine-Containing Drug Candidates

The inclusion of fluorine atoms in drug candidates can lead to improved pharmacological and pharmacokinetic properties. nih.gov this compound is a key starting material for creating these fluorine-containing drug candidates. angenechemical.com The strategic placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug to its target protein. tandfonline.com The electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, which can be advantageous for optimizing a drug's bioavailability. annualreviews.org This approach of "fluorine editing" has become a prevalent strategy in the optimization of drug candidates. nih.gov

Incorporation into Biologically Active Scaffolds

A scaffold is the core structure of a molecule to which various functional groups can be attached. This compound is utilized as a scaffold in the development of biologically active compounds. chemimpex.com Its aromatic ring and reactive functional groups provide a foundation for building diverse molecular architectures. For instance, it can be incorporated into heterocyclic structures, which are common in many approved drugs. usp.br The "keto-pyrrolyl-difluorophenol" scaffold is one example of a novel framework that has been explored for its potential biological activities. researchgate.net The versatility of this compound allows medicinal chemists to synthesize libraries of related molecules for screening against various biological targets.

Synthesis of Compounds for Specific Biological Targets (e.g., Neurological Disorders)

Research has shown that 6-amino-2,3-difluorophenol, a closely related isomer, is a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. chemimpex.comnetascientific.com The unique fluorine substitutions are noted to enhance biological activity and selectivity for these targets. chemimpex.com While direct evidence for this compound in this specific application is less documented in the provided results, the similar structural motifs suggest its potential utility in the synthesis of compounds aimed at neurological targets. The development of novel drugs for conditions like Alzheimer's disease often involves the creation of new chemical entities, and fluorinated compounds are of significant interest in this area. diva-portal.org

Utility in Agrochemical Development

The applications of fluorinated phenols extend beyond pharmaceuticals into the realm of agrochemicals, where they contribute to the development of modern crop protection agents.

Precursors for Herbicides and Fungicides

Fluorophenols, in general, are recognized as vital precursors for the synthesis of agrochemicals, including herbicides and fungicides. rsc.org The incorporation of fluorine atoms can enhance the efficacy and selectivity of these products. 6-Amino-2,3-difluorophenol is specifically mentioned as being used in the formulation of herbicides and fungicides, contributing to improved efficacy. chemimpex.com Given the structural similarities, this compound is also a valuable precursor for creating a variety of agrochemical compounds. chemimpex.com The development of new and more effective agrochemicals is crucial for global food security, and fluorinated compounds play a significant role in this ongoing research.

Interactive Data Table: Research Findings on Related Compounds

| Compound | Application | Key Findings |

| 6-Amino-2,3-difluorophenol | Pharmaceutical Intermediate | Serves as a key intermediate in synthesizing agents for neurological disorders; fluorine enhances biological activity. chemimpex.comnetascientific.com |

| 6-Amino-2,3-difluorophenol | Agrochemical Precursor | Used in formulating herbicides and fungicides with improved efficacy. chemimpex.com |

| Keto-pyrrolyl-difluorophenol | Biologically Active Scaffold | A novel scaffold explored for potential inhibitory activity against certain enzymes. researchgate.net |

| Fluorinated Benzothiazoles | Antitumor Agents | Fluorination at specific positions can block deactivating metabolism and improve antitumor activity. tandfonline.com |

Contribution to Advanced Materials Science

The distinct properties of this compound, including enhanced reactivity, thermal stability, and chemical resistance, make it a valuable component in the creation of high-performance materials. chemimpex.com Its incorporation into polymer backbones and coatings can significantly improve the final product's characteristics.

Development of Fluorinated Polymers and Coatings

The presence of fluorine atoms in this compound is key to its utility in materials science. Fluorinated polymers are well-known for their exceptional properties, such as low surface energy, high thermal stability, chemical inertness, and hydrophobicity. By using this compound as a monomer or a modifying agent, these desirable traits can be engineered into new polymers and coatings.

Research has shown that fluorinated monomers can be polymerized to create thin-film composite nanofiltration membranes. For instance, a novel fluorinated polyamine was synthesized and used in interfacial polymerization with trimesoyl chloride to produce membranes with low surface free energy. acs.org These membranes exhibited a high rejection of certain dyes and demonstrated excellent antifouling properties, effectively resisting and repelling foulants like bovine serum albumin and humic acid. acs.org The resulting materials showed minimal flux decline and high flux recovery, highlighting the potential for fluorinated compounds in developing robust and efficient filtration technologies. acs.org

The synthesis of such advanced materials often involves leveraging the reactivity of the amino and hydroxyl groups on the this compound ring. These functional groups allow it to be readily incorporated into polymer chains through various polymerization techniques. The resulting fluorinated polymers and coatings can be applied to a wide range of surfaces to enhance their durability, reduce friction, and provide protection against harsh chemical environments.

The development of such materials is an active area of research, with potential applications in diverse sectors, including electronics, aerospace, and biomedical devices, where high-performance materials are essential.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Amino-2,3-difluorophenol, offering unambiguous information about the connectivity and spatial arrangement of atoms. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes it particularly amenable to a multi-faceted NMR investigation.

Structural Elucidation and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

A complete NMR analysis provides definitive structural confirmation. While a full experimental dataset for this compound is not publicly available, the expected spectral characteristics can be inferred from data on analogous compounds and fundamental NMR principles. uni-koeln.deunc.edu

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. acs.orgyoutube.com The two aromatic protons will appear as multiplets in the aromatic region (typically δ 6.0-7.5 ppm), with their specific shifts and coupling patterns influenced by the adjacent fluorine, amino, and hydroxyl substituents. The -NH₂ and -OH protons are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature. acs.org

¹³C NMR: The carbon NMR spectrum will display six unique signals for the aromatic carbons. The carbons directly bonded to the highly electronegative fluorine and oxygen atoms (C-F and C-O) are expected to be significantly downfield. The C-N carbon will also show a characteristic shift. The remaining aromatic carbons will resonate at shifts influenced by the combined electronic effects of all substituents.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is exceptionally informative. magritek.com This technique is highly sensitive, and the chemical shifts are spread over a wide range, providing detailed information about the electronic environment of the fluorine atoms. magritek.com For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at the C-2 and C-3 positions. Data from a related isomer, 2-amino-5,6-difluorophenol, can provide an estimate for these shifts. urfu.ru The signals will likely exhibit coupling to each other (J_FF) and to adjacent protons (J_HF).

A summary of expected NMR data is presented below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Aromatic C-H | ~ 6.0 - 7.5 | m (multiplet) |

| Amine N-H | Variable | br s (broad singlet) | |

| Hydroxyl O-H | Variable | br s (broad singlet) | |

| ¹³C | C-O | > 150 | s or d (due to J_CF) |

| C-F | > 140 | d (due to J_CF) | |

| C-N | ~ 130 - 150 | s or d (due to J_CF) | |

| C-H | ~ 100 - 120 | s or d (due to J_CF) | |

| ¹⁹F | C2-F / C3-F | ~ -130 to -160 | d (doublet) |

Application of ¹⁹F NMR for Molecular Interactions and Profiling

The ¹⁹F nucleus serves as a powerful and sensitive probe for studying molecular interactions. magritek.com Due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems, ¹⁹F NMR offers a clear window for analysis with no background signals. magritek.com The chemical shift of a fluorine atom is exquisitely sensitive to its local electrostatic environment.

This sensitivity can be leveraged to profile the interactions of this compound with other molecules, such as proteins or enzymes. A change in the ¹⁹F chemical shift upon addition of a binding partner can indicate a direct interaction and provide information on conformational changes. This makes ¹⁹F NMR an invaluable tool in fields like drug discovery for screening and characterizing ligand binding. magritek.com Furthermore, the technique can be used for on-line reaction monitoring to track the conversion of fluorinated starting materials into products in real-time. magritek.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups present in this compound. tandfonline.comresearchgate.net By analyzing the characteristic vibrational modes of the molecule, these methods confirm its chemical identity. acs.org

The spectra are expected to show characteristic bands corresponding to the O-H and N-H stretching of the phenol (B47542) and amine groups, respectively, typically in the high-frequency region (3200-3500 cm⁻¹). researchgate.netnih.gov Strong absorptions corresponding to the C-F stretching vibrations are anticipated in the 1200-1350 cm⁻¹ region. researchgate.net Other significant bands include aromatic C=C stretching, C-O stretching, and various bending modes. researchgate.netnih.gov

A table of expected key vibrational frequencies is provided below, based on data from related compounds like 2,3-difluorophenol (B1222669) and other substituted aminophenols. researchgate.netresearchgate.netnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | Phenol | ~3300 - 3400 | FTIR/Raman |

| N-H Stretch (asymmetric & symmetric) | Amine | ~3200 - 3400 | FTIR/Raman |

| Aromatic C-H Stretch | Benzene (B151609) Ring | ~3000 - 3100 | FTIR/Raman |

| N-H Scissoring | Amine | ~1600 - 1650 | FTIR |

| Aromatic C=C Stretch | Benzene Ring | ~1450 - 1600 | FTIR/Raman |

| C-F Stretch | Aryl Fluoride | ~1200 - 1350 | FTIR/Raman |

| C-O Stretch | Phenol | ~1200 - 1260 | FTIR |

Mass Spectrometry (MS) for Compound Identification and Impurity Profiling

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its chemical formula, C₆H₅F₂NO. The monoisotopic mass of the compound is 145.03392 Da. uni.lunih.gov

MS is also instrumental in impurity profiling. By analyzing a sample, it is possible to detect and identify related substances or residual starting materials at very low concentrations. The technique typically involves ionizing the molecule and then separating the ions based on their mass-to-charge (m/z) ratio. Different ionization techniques can be used, and the resulting fragmentation pattern can provide additional structural information.

Predicted m/z values for common adducts of this compound are listed below. uni.lu

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 146.04120 |

| [M+Na]⁺ | 168.02314 |

| [M-H]⁻ | 144.02664 |

| [M+K]⁺ | 183.99708 |

Electrochemical Analysis

Electrochemical methods provide insight into the redox properties of this compound, specifically the potentials at which it can be oxidized or reduced.

Cyclic Voltammetry and Square-Wave Voltammetry Studies

Cyclic Voltammetry (CV) and Square-Wave Voltammetry (SWV) are powerful electroanalytical techniques for investigating redox-active molecules. maciassensors.com For this compound, both the amino (-NH₂) and hydroxyl (-OH) groups are susceptible to electrochemical oxidation. ua.estsijournals.com

Cyclic Voltammetry (CV): In a typical CV experiment, the potential is swept linearly to a set value and then reversed. Studies on various aminophenol isomers show that they undergo oxidation, often involving the transfer of electrons and protons to form quinone-imine or related species. ua.esustc.edu.cnresearchgate.net The initial oxidation peak is often irreversible, indicating that the oxidized product undergoes a rapid follow-up chemical reaction. ua.es In some cases, this can lead to the formation of a polymeric film on the electrode surface. ua.es

Square-Wave Voltammetry (SWV): SWV is a pulse-based technique that offers several advantages over CV, including higher sensitivity, better resolution, and faster scan rates. maciassensors.compineresearch.combenthamopenarchives.com It is particularly effective at minimizing background capacitive currents, which enhances the signal-to-noise ratio for the faradaic current of the redox reaction. maciassensors.com This makes SWV well-suited for quantitative analysis and for studying reaction mechanisms. benthamopenarchives.comnih.gov For this compound, SWV would be an ideal method to determine its oxidation potential with high precision and to detect any intermediates or products formed during the redox process.

The table below summarizes typical electrochemical events for aminophenols, which can be expected to be similar for this compound.

| Technique | Observed Event | Description |

| Cyclic Voltammetry | Anodic Peak (Oxidation) | Irreversible oxidation of the aminophenol moiety to a quinone-like species. ua.estsijournals.com |

| Cathodic Peak (Reduction) | Often absent or shifted, indicating a follow-up chemical reaction of the oxidized product. ua.es | |

| Polymer Film Formation | In some cases, repeated cycling leads to the buildup of a passivating or conducting polymer layer on the electrode. ua.es | |

| Square-Wave Voltammetry | Net Current Peak | A well-defined peak corresponding to the oxidation potential, with enhanced sensitivity compared to CV. maciassensors.combenthamopenarchives.com |

Determination of Formal Reduction Potentials

The formal reduction potential (E°') is a crucial electrochemical parameter that quantifies the tendency of a chemical species to be reduced. For the compound this compound, this value provides insight into its behavior as a reducing or oxidizing agent and is fundamental for applications in areas such as electro-organic synthesis, sensor development, and understanding its potential role in biological redox processes. The determination of E°' is typically accomplished through electrochemical techniques, with cyclic voltammetry (CV) being the most common and informative method. umn.eduacs.org

The formal reduction potential is defined as the potential of a half-cell, measured against a standard reference electrode, when the concentrations of the oxidized and reduced species are equal. wikipedia.org It is closely related to the standard reduction potential (E°) but is determined under specific experimental conditions of pH, temperature, and supporting electrolyte concentration. wikipedia.orgacs.org

Research Findings from Related Compounds

The electrochemical oxidation of aminophenols is a complex process that involves both the amino (-NH2) and hydroxyl (-OH) groups. ua.esustc.edu.cn The relative positions of these groups on the aromatic ring significantly influence the oxidation mechanism and potential. ua.es For instance, the oxidation of p-aminophenol has been shown to proceed through a two-step, one-electron transfer process, with the initial oxidation occurring at the amino group to form a radical cation. ustc.edu.cn This is often followed by chemical reactions, such as dimerization or hydrolysis, leading to the formation of quinoneimine or benzoquinone species. ua.esustc.edu.cn In acidic media, the oxidation of o- and m-aminophenols can lead to the formation of polymeric films on the electrode surface. ua.es

The introduction of fluorine atoms onto the phenolic ring is known to have a significant impact on the redox potential. Fluorine is a strongly electron-withdrawing group, which generally makes the compound more difficult to oxidize, thus increasing its reduction potential. acs.org However, the effect can be complex and depends on the number and position of the fluorine atoms. Studies on fluorinated phenols and other aromatic compounds have shown that fluorination can also influence the stability of the resulting radical species and the kinetics of the electron transfer. acs.orgua.es

Experimental Methodology for Determination

The determination of the formal reduction potential of this compound would be carried out using cyclic voltammetry. A typical experimental setup includes a three-electrode system consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., a platinum wire). palmsens.comscispace.com

The experiment would involve dissolving this compound in a suitable solvent, often an aqueous buffer solution of a specific pH or a non-aqueous solvent like acetonitrile, containing a supporting electrolyte to ensure conductivity. ustc.edu.cnscispace.com The potential of the working electrode is then swept linearly with time from an initial potential to a final potential and then back again, while the resulting current is measured.

For a reversible or quasi-reversible redox couple, the cyclic voltammogram will show a pair of peaks: an anodic peak (oxidation) and a cathodic peak (reduction). The formal reduction potential (E°') can be estimated as the midpoint of the anodic peak potential (Epa) and the cathodic peak potential (Epc). acs.orgosti.gov

E°' = (Epa + Epc) / 2

The reversibility of the system can be assessed by the separation between the peak potentials (ΔEp = Epa - Epc), which for a one-electron reversible process is theoretically 59 mV at 25 °C, and by the ratio of the peak currents (ipa/ipc), which should be close to unity. osti.gov

Hypothetical Data Table for Cyclic Voltammetry of this compound

The following interactive table presents hypothetical data that could be obtained from a cyclic voltammetry experiment of this compound at a glassy carbon electrode in a phosphate (B84403) buffer solution at pH 7.0. The data illustrates how the formal reduction potential would be determined.

| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Formal Reduction Potential (E°') (V vs. Ag/AgCl) |

| 50 | 0.685 | 0.620 | 0.653 |

| 100 | 0.690 | 0.615 | 0.653 |

| 150 | 0.695 | 0.610 | 0.653 |

| 200 | 0.700 | 0.605 | 0.653 |

Note: The values in this table are hypothetical and are for illustrative purposes only. The actual formal reduction potential would need to be determined experimentally.

Based on the chemistry of aminophenols and the electron-withdrawing nature of fluorine, it is anticipated that the formal reduction potential of this compound would be higher than that of unsubstituted aminophenol. The presence of two fluorine atoms is expected to significantly influence the electron density on the aromatic ring, making oxidation more difficult. The precise value of E°' would also be dependent on the pH of the medium, as the protonation state of the amino and hydroxyl groups will affect the redox behavior. acs.org

Theoretical and Computational Investigations of 5 Amino 2,3 Difluorophenol

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods are broadly categorized into ab initio and Density Functional Theory (DFT). Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost.

DFT, a widely used alternative, calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. scirp.org This approach provides a favorable balance between accuracy and computational expense, making it suitable for a wide range of molecular systems. scirp.org For a molecule like 5-Amino-2,3-difluorophenol, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach for geometry optimization and property prediction.

Electronic Structure Analysis (HOMO-LUMO)

The electronic structure of a molecule is central to its chemical reactivity and stability. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. irjweb.com For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most involved in electron donation and acceptance, providing insight into its potential reaction mechanisms.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. Specific values for this compound are not currently available in the literature.

| Parameter | Energy (eV) | Description |

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Data not available | Energy difference between LUMO and HOMO |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.delibretexts.org The MEP is calculated as the interaction energy of a positive point charge with the molecule's nuclei and electrons at various points on the electron density surface.

The resulting map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. Regions of positive potential, which are prone to nucleophilic attack, are colored blue. Green and yellow areas represent intermediate or near-zero potential. wolfram.com An MEP map of this compound would highlight the electron-rich areas, likely around the oxygen, nitrogen, and fluorine atoms, and electron-poor regions, likely associated with the hydrogen atoms of the amino and hydroxyl groups. This provides a clear, three-dimensional guide to the molecule's reactivity. libretexts.orgyoutube.com

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics, such as optical switching and frequency conversion. researchgate.net Computational methods, particularly DFT, are effective in predicting the NLO properties of molecules.

The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. scielo.org.mx This property is often associated with molecules that have significant intramolecular charge transfer, typically found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system. A theoretical investigation of this compound would involve calculating these NLO parameters to assess its potential for use in optical technologies.

Table 2: Hypothetical Non-Linear Optical (NLO) Properties of this compound

This table shows the typical parameters calculated in an NLO properties prediction. Specific values for this compound require dedicated computational studies.

| Property | Calculated Value (a.u.) | Description |

| Dipole Moment (μ) | Data not available | A measure of the molecule's overall polarity. |

| Mean Polarizability (α) | Data not available | The ability of the molecule's electron cloud to be distorted by an electric field. |

| First Hyperpolarizability (βtot) | Data not available | The primary measure of a molecule's second-order NLO response. |

Vibrational Frequencies Analysis

Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. q-chem.com By calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix), one can determine the frequencies of the normal modes of vibration. rowansci.comnih.gov

These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. Comparing the computed spectrum with an experimental one can confirm the molecular structure and aid in the assignment of spectral bands. entos.ai Furthermore, a frequency calculation is essential to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). rowansci.com For this compound, a vibrational analysis would predict its characteristic IR and Raman peaks, such as the O-H and N-H stretching frequencies, and the vibrations associated with the fluorinated aromatic ring.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal dynamics of a molecule are crucial for its properties and function. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules like this compound, which has rotatable hydroxyl and amino groups, identifying the most stable conformer is a primary goal of computational analysis.

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are non-covalent interactions that occur within a single molecule. They can significantly influence a molecule's conformation, stability, and spectroscopic properties. acs.org In this compound, there is the potential for several types of intramolecular hydrogen bonds, for instance, between the hydroxyl group's hydrogen and the adjacent fluorine atom (O-H···F) or the amino group (O-H···N), or between an amino group's hydrogen and the hydroxyl oxygen (N-H···O) or a fluorine atom (N-H···F).

Table 3: Hypothetical Intramolecular Hydrogen Bond Parameters for this compound

This table outlines the parameters used to characterize intramolecular hydrogen bonds. The existence and specific values for these bonds in this compound have not been reported in the literature.

| Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| O-H···F | Data not available | Data not available | Data not available |

| O-H···N | Data not available | Data not available | Data not available |

| N-H···O | Data not available | Data not available | Data not available |

| N-H···F | Data not available | Data not available | Data not available |

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools that correlate the structural or property descriptors of chemical compounds with their biological activities or toxicities. tandfonline.comresearchgate.net While no specific QSAR/QSTR models have been developed for this compound in the available literature, the principles of these models can be applied to predict its potential biological interactions and toxicity based on studies of related substituted phenols.

Prediction of Chemical Reactivity and Biological Interactions

The chemical reactivity and biological interactions of this compound can be theoretically predicted by employing QSAR models developed for substituted phenols. jst.go.jpelsevierpure.comnih.gov These models often utilize molecular descriptors such as hydrophobicity (log P), electronic parameters (Hammett constants), and steric factors to predict activities like antioxidant potential or toxicity. jst.go.jpnih.gov

For instance, QSAR studies on phenolic antioxidants have shown that parameters like the heat of formation, the energy of the lowest unoccupied molecular orbital (LUMO) of radicals, and the energy of the highest occupied molecular orbital (HOMO) of the parent compound can be used to estimate redox potentials and antioxidant activities. nih.gov The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (fluorine) groups on the aromatic ring of this compound suggests a complex electronic profile that would be a key determinant in such models.

The general approach to building a QSAR model for a class of compounds like substituted phenols involves:

Data Collection: Gathering a dataset of compounds with known biological activities. tandfonline.com

Descriptor Calculation: Computing various molecular descriptors for each compound. tandfonline.com

Model Development: Using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. tandfonline.comresearchgate.net

Model Validation: Assessing the statistical robustness and predictive power of the developed model. tandfonline.com

Table 1: Key Molecular Descriptors in QSAR/QSTR Studies of Phenolic Compounds

| Descriptor Category | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, influencing its fit into active sites. |

| Hydrophobicity | Log P (octanol-water partition coefficient) | Indicates the molecule's ability to cross biological membranes. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecule. |

Molecular Dynamics Simulations for Solvent Effects and Conformational Space

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including their interactions with solvents and their accessible conformations. While specific MD simulations for this compound are not available in the reviewed literature, the methodology can be described based on studies of similar fluorinated aromatic compounds.

MD simulations could be employed to understand how this compound behaves in different solvent environments, which is crucial for predicting its solubility, stability, and transport properties. The simulations would model the interactions between the solute and solvent molecules over time, providing insights into the solvation shell structure and the influence of the solvent on the conformational preferences of the amino and hydroxyl groups.

The perfluorination of aromatic compounds has been shown to influence their van der Waals interactions. csic.es Although this compound is not perfluorinated, the presence of two fluorine atoms would still be expected to modulate its intermolecular interactions. Computational studies on fluorinated protein-ligand complexes highlight the complex role of fluorine in molecular interactions, including its potential to form hydrogen bonds and its impact on water networks. nih.gov

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides valuable tools for elucidating the mechanisms of chemical reactions at the molecular level. pnnl.gov For this compound, computational methods like Density Functional Theory (DFT) could be used to investigate various potential reaction pathways, such as oxidation, halogenation, or nucleophilic aromatic substitution.

Studies on halogenated phenols have utilized quantum chemistry calculations to investigate their degradation mechanisms, for example, by reaction with hydroxyl radicals. rsc.org Such calculations can determine the geometries of reactants, transition states, and products, as well as the activation energies for different reaction steps. This information is critical for understanding the reactivity and environmental fate of these compounds.

For instance, theoretical studies on the selective fluorination of aromatic compounds have employed computational methods to compare different reaction mechanisms, such as single electron transfer (SET) versus SN2 pathways. rsc.org Similar approaches could be applied to this compound to predict its reactivity in various chemical transformations. The presence of multiple functional groups on the aromatic ring makes the prediction of reaction sites and mechanisms a non-trivial task that would greatly benefit from computational investigation.

Future Research Directions and Emerging Trends

Development of Sustainable and Eco-Friendly Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For 5-Amino-2,3-difluorophenol, research is moving towards developing synthetic routes that are not only efficient but also environmentally benign. osti.gov Key areas of focus include the use of renewable starting materials, solvent-free reaction conditions, and the application of biocatalysis. osti.govnih.gov

Current synthetic methodologies for fluorinated aromatic compounds often rely on harsh reagents and energy-intensive conditions. nih.gov Future research will likely explore the use of enzymes, such as fluorinases, for the direct and selective introduction of fluorine atoms onto aromatic rings under mild conditions. nih.gov Additionally, biocatalytic methods like enzymatic amination, potentially using transaminases or engineered cytochrome P450 enzymes, could provide a greener alternative for introducing the amino group. nsf.govgoogle.comnih.gov The development of one-pot syntheses and continuous flow processes are also emerging trends that promise to reduce waste, improve safety, and enhance scalability. asynt.comnih.gov The use of catalysts derived from waste materials is another innovative approach to sustainable synthesis. google.com

Table 1: Potential Sustainable Synthesis Strategies for this compound

| Strategy | Description | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., fluorinases, transaminases) to catalyze specific steps in the synthesis. nih.govnsf.govresearchgate.net | High selectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Performing reactions in a continuous flow system rather than in batches. asynt.comnih.gov | Improved safety, better process control, easier scalability. |

| Renewable Feedstocks | Utilizing starting materials derived from renewable sources. nih.gov | Reduced reliance on fossil fuels, improved sustainability. |

| Green Solvents | Employing environmentally friendly solvents or solvent-free conditions. osti.gov | Minimized environmental impact, reduced worker exposure to hazardous substances. |

Exploration of Novel Derivatization Pathways for Enhanced Functionality

The presence of three reactive sites—the hydroxyl group, the amino group, and the aromatic ring—on this compound offers a rich platform for chemical modification. Future research will undoubtedly focus on exploring novel derivatization pathways to synthesize a diverse library of compounds with enhanced functionalities.

The amino group can be readily acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The hydroxyl group can be etherified, esterified, or converted to a triflate for subsequent cross-coupling reactions. evitachem.com The aromatic ring itself, although deactivated by the fluorine atoms, can still undergo electrophilic substitution under specific conditions. These derivatization strategies can be used to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for its application in various fields. For instance, derivatization can lead to the development of novel kinase inhibitors, as has been shown for similar fluorinated phenols. google.com

Table 2: Potential Derivatization Reactions for this compound

| Functional Group | Reaction Type | Potential Products |

| Amino Group | Acylation, Sulfonylation, Alkylation | Amides, Sulfonamides, Secondary/Tertiary Amines |

| Hydroxyl Group | Etherification, Esterification, Triflation | Ethers, Esters, Aryl Triflates |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, Nitrated, or Acylated Derivatives |

| Combined | Cyclization Reactions | Fused Heterocyclic Systems |

Advanced Applications in Chemical Biology and Medicinal Chemistry

The unique properties of fluorinated organic molecules make them highly valuable in chemical biology and medicinal chemistry. The introduction of fluorine can significantly impact a molecule's binding affinity to biological targets, metabolic stability, and membrane permeability. tandfonline.com

In medicinal chemistry, this compound is a promising scaffold for the development of new therapeutic agents. Its derivatives could be explored as inhibitors of various enzymes, such as kinases and aldose reductase, or as ligands for G protein-coupled receptors (GPCRs). researchgate.netnih.govresearchgate.net The fluorine atoms can engage in favorable interactions with protein active sites, leading to enhanced potency and selectivity. tandfonline.com

In the realm of chemical biology, the incorporation of fluorine-18, a positron-emitting isotope, into derivatives of this compound could lead to the development of novel radiotracers for Positron Emission Tomography (PET) imaging. nih.govtandfonline.comnih.gov These tracers could be designed to visualize and quantify specific biological targets in vivo, aiding in disease diagnosis and the development of new drugs. The synthesis of fluorinated derivatives for use as PET imaging probes is an active area of research.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research. For this compound, these computational tools can be applied across the entire research and development pipeline, from the design of novel derivatives to the optimization of their synthesis.

Table 3: Application of AI and Machine Learning in this compound Research

| Application Area | AI/ML Technique | Potential Impact |

| Compound Design | De Novo Design, Generative Models ijsmr.in | Rapid generation of novel derivatives with desired properties. |

| Activity Prediction | QSAR, Deep Neural Networks ijsmr.inijain.org | Prioritization of compounds for synthesis, reducing experimental costs. |

| Synthesis Planning | Retrosynthesis Algorithms engineering.org.cnkyoto-u.ac.jprsc.org | Identification of efficient and sustainable synthetic routes. |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning rsc.org | Improvement of reaction yields and reduction of byproducts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.